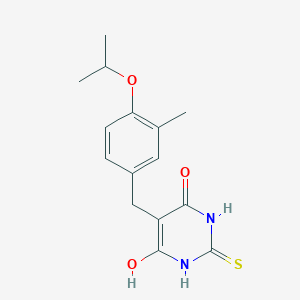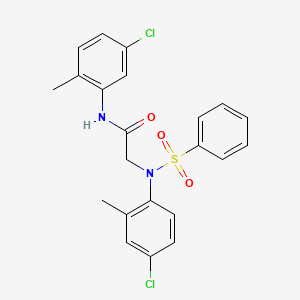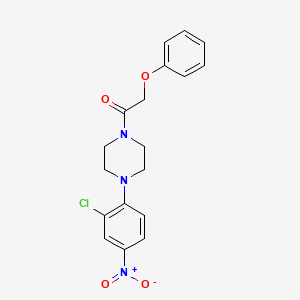![molecular formula C20H15Cl2N3O B5090966 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride, also known as CHIR-124, is a small molecule inhibitor that targets the cell cycle checkpoint kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability. CHIR-124 has been shown to have potential therapeutic applications in cancer treatment and is currently being investigated in preclinical and clinical studies.
作用機序
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride targets CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and phosphorylates downstream targets, leading to cell cycle arrest and DNA repair. By inhibiting CHK1, 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride prevents the activation of the DNA damage response pathway, leading to increased DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has been shown to have selective inhibitory effects on CHK1 in cancer cells, with minimal effects on normal cells. It has been shown to induce G1 and G2/M cell cycle arrest and inhibit DNA repair in cancer cells. 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
The advantages of using 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride in lab experiments include its selectivity for CHK1 in cancer cells, its ability to sensitize cancer cells to DNA-damaging agents, and its potential for use in combination with other anticancer drugs. The limitations of using 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride in lab experiments include its hydrophobic nature, which can limit its solubility in aqueous solutions, and its potential for off-target effects at higher concentrations.
将来の方向性
For research on 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride include investigating its potential for use in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors. Additionally, further studies are needed to determine the optimal dosing and scheduling of 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride in combination with other anticancer drugs. Finally, the development of more potent and selective CHK1 inhibitors may lead to the development of more effective cancer treatments.
合成法
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloroaniline with 2-chlorobenzonitrile to form 2-(2-chlorophenyl)quinazoline, which is then reacted with 3-aminophenol to form 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride. The final compound is obtained as a hydrochloride salt.
科学的研究の応用
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway. This leads to increased apoptosis and decreased cell survival in cancer cells. 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has also been shown to have synergistic effects when used in combination with other anticancer drugs.
特性
IUPAC Name |
3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O.ClH/c21-17-10-3-1-8-15(17)19-23-18-11-4-2-9-16(18)20(24-19)22-13-6-5-7-14(25)12-13;/h1-12,25H,(H,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYSLZZIIUAIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC(=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(2-Chlorophenyl)quinazolin-4-yl]amino}phenol | |
CAS RN |
473801-87-5 |
Source


|
| Record name | Phenol, 3-[[2-(2-chlorophenyl)-4-quinazolinyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473801-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5090917.png)
![3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5090924.png)
![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090936.png)
![6-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5090944.png)
![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)



![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)


![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)